Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl-
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core substituted with a methoxyphenyl thio group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating in solvents like xylene or toluene, with the use of desiccants such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl thio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern.
Quinazolines: Structural analogs with different heteroatoms and functional groups.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-methoxyphenyl)thio)methyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl thio group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
159210-74-9 |
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Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5OS/c1-9-10(8-23-12-5-3-11(22-2)4-6-12)7-19-15-13(9)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
YYBYCBOPPNOBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=C(C=C3)OC)N)N |
Origin of Product |
United States |
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